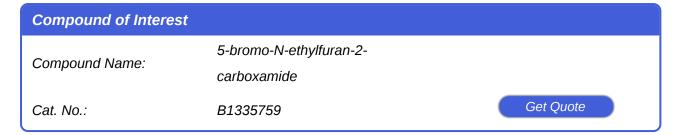


Physicochemical Properties of 5-bromo-N-ethylfuran-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the physicochemical properties of **5-bromo-N-ethylfuran-2-carboxamide**. Due to a lack of experimentally determined data in publicly accessible literature for this specific compound, this document presents predicted properties based on computational analysis of structurally similar molecules. Furthermore, a detailed, plausible experimental protocol for its synthesis is provided, derived from established methods for the preparation of N-substituted furan-2-carboxamides. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the likely characteristics and synthesis of this compound.

Predicted Physicochemical Properties

While experimental data for **5-bromo-N-ethylfuran-2-carboxamide** is not readily available, the following table summarizes key physicochemical properties predicted through computational methods. These predictions are based on the analysis of the structurally similar compound, 5-bromo-N-ethyl-N-methylfuran-2-carboxamide (CAS RN: 1199773-11-9), and are intended to provide an estimate of the expected values for the target molecule.



Property	Predicted Value	Data Source
Molecular Formula	C7H8BrNO2	-
Molecular Weight	218.05 g/mol	-
XLogP3	1.9	PubChem (CID: 60737873)
Hydrogen Bond Donor Count	1	PubChem (CID: 60737873)
Hydrogen Bond Acceptor Count	2	PubChem (CID: 60737873)
Rotatable Bond Count	2	PubChem (CID: 60737873)
Exact Mass	216.97383 Da	PubChem (CID: 60737873)
Monoisotopic Mass	216.97383 Da	PubChem (CID: 60737873)
Topological Polar Surface Area	42.2 Ų	PubChem (CID: 60737873)
Heavy Atom Count	11	PubChem (CID: 60737873)
Formal Charge	0	PubChem (CID: 60737873)
Complexity	174	PubChem (CID: 60737873)

Note: The predicted values are for the closely related compound 5-bromo-N-ethyl-N-methylfuran-2-carboxamide and should be used as estimations for **5-bromo-N-ethylfuran-2-carboxamide**.

Synthesis of 5-bromo-N-ethylfuran-2-carboxamide: Experimental Protocol

The synthesis of **5-bromo-N-ethylfuran-2-carboxamide** can be achieved through a two-step process, starting from 5-bromofuran-2-carboxylic acid. The first step involves the conversion of the carboxylic acid to its corresponding acyl chloride, which is then reacted with ethylamine to yield the final product.

Step 1: Synthesis of 5-bromofuran-2-carbonyl chloride

Materials:



- 5-bromofuran-2-carboxylic acid
- Thionyl chloride (SOCl₂)
- Toluene (anhydrous)
- Round-bottom flask
- · Reflux condenser
- Heating mantle
- Rotary evaporator

Procedure:

- In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromofuran-2-carboxylic acid in anhydrous toluene.
- Slowly add an excess of thionyl chloride to the suspension at room temperature.
- Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
- Allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain crude 5-bromofuran-2-carbonyl chloride as a residue. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 5-bromo-N-ethylfuran-2-carboxamide

Materials:

- 5-bromofuran-2-carbonyl chloride (from Step 1)
- Ethylamine (solution in a suitable solvent, e.g., THF or as a gas)



- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Triethylamine (TEA) or other suitable base
- Round-bottom flask
- Addition funnel
- · Magnetic stirrer
- · Ice bath
- Separatory funnel
- Sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

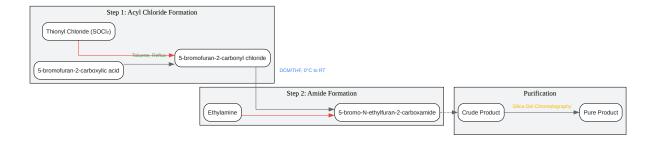
- Dissolve the crude 5-bromofuran-2-carbonyl chloride in an anhydrous solvent such as DCM or THF in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
- Cool the flask in an ice bath to 0°C.
- In a separate flask, prepare a solution of ethylamine and a slight excess of a base like triethylamine in the same anhydrous solvent.
- Slowly add the ethylamine solution to the cooled solution of 5-bromofuran-2-carbonyl chloride via the addition funnel with vigorous stirring. The reaction of acyl chlorides with amines can be highly exothermic.



- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-bromo-N-ethylfuran-2carboxamide.

Mandatory Visualizations Synthetic Workflow Diagram





Click to download full resolution via product page

To cite this document: BenchChem. [Physicochemical Properties of 5-bromo-N-ethylfuran-2-carboxamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1335759#physicochemical-properties-of-5-bromo-n-ethylfuran-2-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com